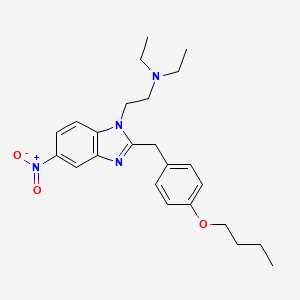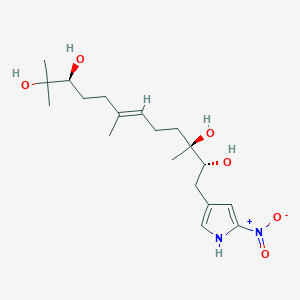
4-Methyl-1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride
Übersicht
Beschreibung
4-Methyl-1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride, commonly referred to as 4-MePPP, is a synthetic stimulant drug of the cathinone class. It is a derivative of methamphetamine and has similar effects, although it is not as potent. 4-MePPP was first synthesized in the 1960s, and since then it has become a popular research chemical due to its wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Identification and Derivatization
In a study by Nycz et al. (2016), novel hydrochloride salts of cathinones, including compounds similar to 4-Methyl-1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone, were identified. The study used GC-MS, IR, NMR, and other spectroscopic methods, demonstrating the potential of these methods in identifying and characterizing cathinones.
Monoamine Uptake Inhibition
Research by Meltzer et al. (2006) focused on the synthesis and biological evaluation of compounds, including analogues of 4-Methyl-1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone. These compounds were found to be selective inhibitors of dopamine and norepinephrine transporters, which is significant for understanding neurotransmission and potential medical applications.
Analytical Method Development
Liu et al. (2017) conducted analytical characterization of cathinone derivatives, including 4-Methyl-1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone, using techniques like UHPLC-QTOF-MS and GC-MS. This study is crucial for the development of analytical methods in forensic toxicology.
Extraction and Equilibrium Studies
Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid using different diluents, including 4-methyl-2-pentanone, which is structurally related to the compound . This research contributes to the understanding of extraction processes in pharmaceutical and biochemical industries.
Toxicometabolomics in Liver Microsomes
Manier et al. (2020) investigated the in vitro metabolism of synthetic cathinones in human liver microsomes. Their research provides insights into the toxicometabolomics of these compounds, which is essential for understanding their biological effects and potential risks.
Eigenschaften
IUPAC Name |
4-methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c1-13(2)12-16(18-10-4-5-11-18)17(19)15-8-6-14(3)7-9-15;/h6-9,13,16H,4-5,10-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXRGORRVNLFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(CC(C)C)N2CCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346155 | |
| Record name | 4-Methyl-2-(pyrrolidin-1-yl)-1-(p-tolyl)pentan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |
CAS RN |
850352-10-2 | |
| Record name | 4-Methyl-2-(pyrrolidin-1-yl)-1-(p-tolyl)pentan-1-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





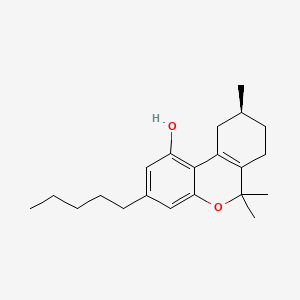
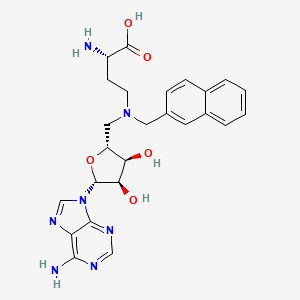
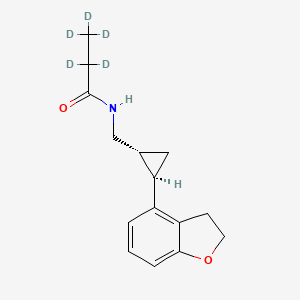
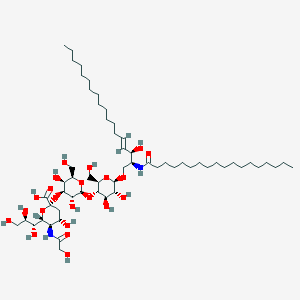
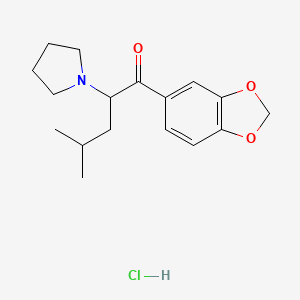

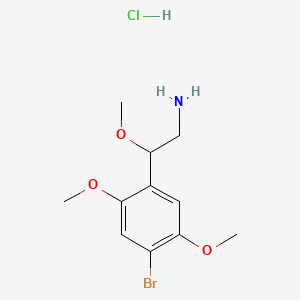
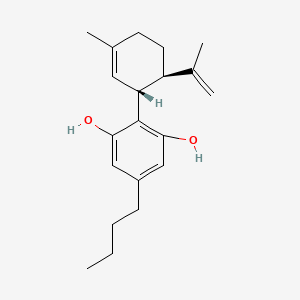

![2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3025779.png)
